
1-(3-Chloro-5-fluorophenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chloro-5-fluorophenyl)piperazine is a chemical compound belonging to the phenylpiperazine class. It is characterized by the presence of a piperazine ring substituted with a 3-chloro-5-fluorophenyl group.
Vorbereitungsmethoden
The synthesis of 1-(3-Chloro-5-fluorophenyl)piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . This reaction proceeds through an aza-Michael addition, leading to the formation of the desired piperazine derivative. Industrial production methods often employ similar synthetic routes but on a larger scale, optimizing reaction conditions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
1-(3-Chloro-5-fluorophenyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s psychoactive properties make it a subject of interest in neurochemical studies and the development of new therapeutic agents.
Medicine: Research is ongoing to investigate its potential as a treatment for certain neurological disorders.
Industry: It is used in the synthesis of other chemical intermediates and fine chemicals.
Wirkmechanismus
The mechanism of action of 1-(3-Chloro-5-fluorophenyl)piperazine involves its interaction with various molecular targets in the brain. It is believed to act as a serotonin receptor agonist, modulating the activity of serotonin pathways. This interaction can lead to alterations in mood, perception, and cognition, which are characteristic of its psychoactive effects .
Vergleich Mit ähnlichen Verbindungen
1-(3-Chloro-5-fluorophenyl)piperazine can be compared with other phenylpiperazine derivatives, such as:
1-(4-Fluorophenyl)piperazine: Similar in structure but lacks the chlorine substituent.
1-(3-Chlorophenyl)piperazine: Similar but lacks the fluorine substituent.
1-(4-Chlorophenyl)piperazine: Similar but with the chlorine substituent at a different position.
These compounds share similar chemical properties but may exhibit different biological activities and applications, highlighting the uniqueness of this compound in terms of its specific substituent pattern and resulting effects.
Eigenschaften
Molekularformel |
C10H12ClFN2 |
|---|---|
Molekulargewicht |
214.67 g/mol |
IUPAC-Name |
1-(3-chloro-5-fluorophenyl)piperazine |
InChI |
InChI=1S/C10H12ClFN2/c11-8-5-9(12)7-10(6-8)14-3-1-13-2-4-14/h5-7,13H,1-4H2 |
InChI-Schlüssel |
PKDKJLKTJUZWPP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)C2=CC(=CC(=C2)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



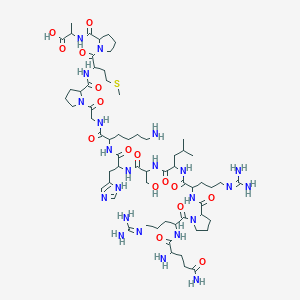
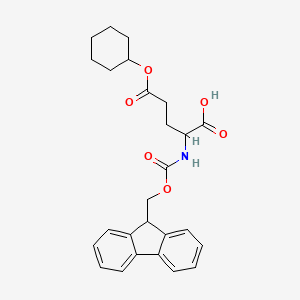
![(2S)-2-Amino-4-methyl-N-[(1S)-1-(methylcarbamoyl)-2-phenylethyl]pentanamide](/img/structure/B12317737.png)

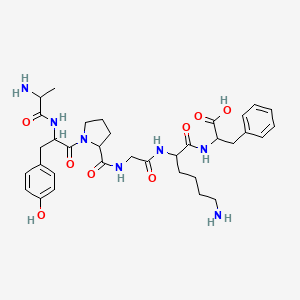

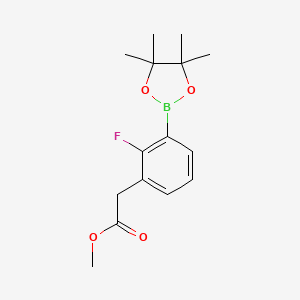
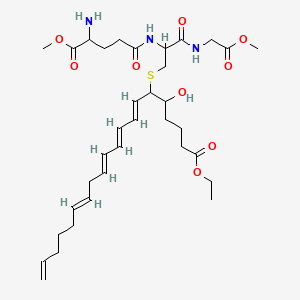


![2-[4-(9H-fluoren-9-ylmethoxycarbonyl)-3-methyl-2-oxopiperazin-1-yl]acetic acid](/img/structure/B12317799.png)
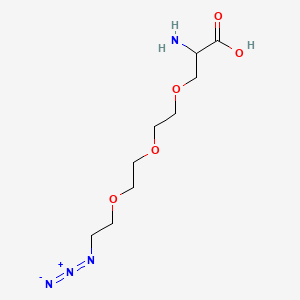
![2-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4,5,6-tetrakis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal](/img/structure/B12317826.png)
